Isoaminile citrate

Description

For coherence, this article will focus on isoniazid citrate and its structural analogs, as the evidence aligns with this compound class.

Isoniazid (isonicotinic acid hydrazide, INH) is a first-line antitubercular pro-drug used since the 1950s . It requires activation by the Mycobacterium tuberculosis (Mtb) enzyme KatG to inhibit mycolic acid biosynthesis, leading to bacterial cell lysis . Resistance arises primarily from katG mutations, necessitating derivatives with enhanced efficacy against drug-resistant strains . Derivatives such as INH-C10 (a decanoic acid conjugate), N33/N34 (hydrazones), and their reduced forms (N33red/N34red) have been synthesized to improve activity and pharmacokinetics .

Properties

CAS No. |

28416-66-2 |

|---|---|

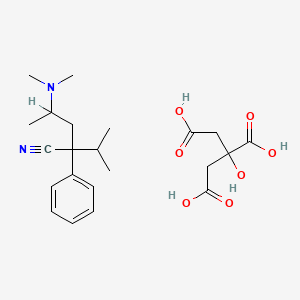

Molecular Formula |

C22H32N2O7 |

Molecular Weight |

436.5 g/mol |

IUPAC Name |

4-(dimethylamino)-2-phenyl-2-propan-2-ylpentanenitrile;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C16H24N2.C6H8O7/c1-13(2)16(12-17,11-14(3)18(4)5)15-9-7-6-8-10-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-10,13-14H,11H2,1-5H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

ZXASMEUEMIIBDZ-UHFFFAOYSA-N |

SMILES |

CC(C)C(CC(C)N(C)C)(C#N)C1=CC=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CC(C)C(CC(C)N(C)C)(C#N)C1=CC=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Appearance |

Solid powder |

Other CAS No. |

28416-66-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

77-51-0 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

isoaminile isoaminile citrate Peracon Perogan |

Origin of Product |

United States |

Scientific Research Applications

Antitussive Efficacy

Isoaminile citrate has been evaluated in several clinical studies for its effectiveness in suppressing cough. A notable double-blind randomized trial compared this compound with chlophedianol hydrochloride, another antitussive agent. The study involved 66 patients with cough associated with chest diseases, demonstrating that this compound (40 mg) was as effective as chlophedianol (20 mg) in reducing cough frequency over a 24-hour period .

Table 1: Comparative Efficacy of this compound and Chlophedianol

| Drug | Dosage | Cough Frequency Reduction | Duration of Action |

|---|---|---|---|

| This compound | 40 mg, 3x daily | Comparable to chlophedianol | Longer than chlophedianol |

| Chlophedianol | 20 mg, 3x daily | Effective | Shorter than isoaminile |

Safety Profile

The safety of this compound has been assessed in various studies. The side effects reported were minimal and mild, indicating a favorable safety profile for patients . In the comparative study mentioned above, no significant adverse effects necessitated withdrawal from treatment .

Moreover, this compound has been noted to lack respiratory depressant effects, which is a common concern with many antitussive agents like codeine .

Potential for Abuse

Despite its therapeutic benefits, this compound has been associated with cases of acute intoxication due to compulsive use. A study reported instances of intoxication among young adults who administered the drug intravenously . It was found that isoaminile does not induce physical dependence; however, it can lead to slight cyanide release at high doses . This highlights the need for careful monitoring when prescribing this medication.

Historical Context and Development

This compound has been utilized in various formulations over the years. Initially developed as an alternative to narcotics for cough suppression, it gained popularity due to its efficacy without the significant side effects associated with opioids . Its development reflects ongoing efforts to provide effective cough relief while minimizing risks associated with traditional narcotics.

Case Study 1: Clinical Trial on Cough Relief

In a randomized controlled trial involving patients with chronic cough due to respiratory conditions, this compound was administered alongside standard treatments. The results indicated a significant reduction in cough severity and frequency compared to baseline measurements, reinforcing its role as an effective antitussive agent .

Case Study 2: Intoxication Reports

Several reports documented acute intoxication cases linked to intravenous use of this compound. These cases prompted further investigation into the drug's safety profile and potential for abuse. The findings indicated that while the drug does not lead to physical dependence, monitoring is essential due to its potential for misuse .

Comparison with Similar Compounds

Structural and Functional Differences

Key derivatives of isoniazid include:

- INH-C10 : A lipophilic conjugate with a C10 alkyl chain.

- N33/N34 : Hydrazone derivatives with distinct aryl substituents.

- N33red/N34red : Reduced forms of N33/N34, lacking the N=C bond.

Table 1: Comparative Properties of INH and Derivatives

Key Findings

HSA Binding and Transport :

- All derivatives bind human serum albumin (HSA) more strongly than INH, enhancing plasma stability and half-life .

- N33 and N34 induce spectral shifts in HSA fluorescence (red and blue shifts, respectively), suggesting altered Trp-214 microenvironments and distinct binding mechanisms compared to INH .

- Lipophilicity (log Po/w) correlates with HSA affinity: higher log Po/w values (e.g., INH-C10, N33/N34) correspond to stronger binding .

Cytotoxicity :

- All compounds exhibit low cytotoxicity (IC50 >25 µM in HepG2 cells), outperforming many clinical drugs .

Antitubercular Activity: The N=C bond in hydrazones (N33/N34) is critical for activity against katG-mutant Mtb, as reduced forms (N33red/N34red) show diminished efficacy .

Mechanistic Insights

Q & A

Q. Methodological Answer :

- Step 1 : Use High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to separate this compound from excipients. A C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0, 60:40 v/v) are recommended .

- Step 2 : Validate the method per ICH guidelines for linearity (1–100 µg/mL), precision (RSD < 2%), and recovery (98–102%) .

- Step 3 : Confirm structural integrity via FT-IR spectroscopy , comparing peaks (e.g., citrate carboxylate stretch at 1580 cm⁻¹) to reference standards .

Advanced: How to resolve contradictions in this compound’s pharmacokinetic data across species (e.g., rat vs. dog)?

Q. Methodological Answer :

- Step 1 : Conduct allometric scaling to adjust for interspecies differences in metabolic rates. Use the formula .

- Step 2 : Perform in vitro microsomal studies to identify species-specific cytochrome P450 isoforms involved in metabolism. Compare metabolic stability using liver microsomes from rats, dogs, and humans .

- Step 3 : Validate findings with physiologically based pharmacokinetic (PBPK) modeling to simulate human exposure profiles .

Basic: What in vitro models are suitable for studying this compound’s antitussive mechanism?

Q. Methodological Answer :

- Step 1 : Use guinea pig tracheal smooth muscle preparations to assess suppression of bradykinin-induced contractions, a proxy for cough reflex inhibition .

- Step 2 : Apply patch-clamp electrophysiology on vagal sensory neurons to measure inhibition of voltage-gated Na⁺ channels, linked to cough signaling .

- Step 3 : Quantify cytokine modulation (e.g., IL-6, TNF-α) in LPS-stimulated macrophages to evaluate anti-inflammatory effects .

Advanced: How to optimize this compound synthesis to address low yield in citrate salt formation?

Q. Methodological Answer :

- Step 1 : Screen counterion ratios (e.g., 1:1 vs. 2:1 citrate:Isoaminile) using Design of Experiments (DoE) to identify optimal stoichiometry .

- Step 2 : Adjust crystallization conditions (e.g., cooling rate, solvent polarity) to enhance salt stability. Ethanol-water mixtures (70:30 v/v) often improve crystal lattice formation .

- Step 3 : Characterize polymorphs via X-ray diffraction (XRD) to ensure thermodynamically stable form dominance .

Basic: How to design a reproducible protocol for this compound stability testing under accelerated conditions?

Q. Methodological Answer :

- Step 1 : Store samples at 40°C/75% RH for 6 months, with monthly HPLC assays to track degradation products (e.g., free citrate or demethylated derivatives) .

- Step 2 : Use Arrhenius equation () to predict shelf life at 25°C. A linear degradation profile () is critical .

- Step 3 : Identify major degradants via LC-MS/MS and assess toxicity using in silico tools (e.g., DEREK Nexus) .

Advanced: What computational strategies can predict this compound’s off-target binding in CNS tissues?

Q. Methodological Answer :

- Step 1 : Perform molecular docking with AutoDock Vina against CNS receptors (e.g., σ-1, NMDA) using the crystal structure of this compound (PubChem CID: 656832) .

- Step 2 : Validate predictions with radioligand displacement assays (e.g., [³H]-DTG for σ-1 receptors) .

- Step 3 : Integrate quantitative structure-activity relationship (QSAR) models to prioritize high-risk off-targets based on ligand similarity .

Basic: How to address solubility limitations of this compound in aqueous preclinical formulations?

Q. Methodological Answer :

- Step 1 : Use cyclodextrin complexation (e.g., hydroxypropyl-β-cyclodextrin at 10% w/v) to enhance solubility. Confirm inclusion via phase-solubility diagrams .

- Step 2 : Evaluate pH adjustment (pH 5.0–6.5) to exploit citrate’s buffering capacity without precipitating the free base .

- Step 3 : Test nanosuspensions with poloxamer 188 stabilizers (0.1% w/v) to achieve particle sizes < 200 nm via wet milling .

Advanced: What statistical approaches are recommended for analyzing dose-response incongruities in this compound’s antitussive efficacy?

Q. Methodological Answer :

- Step 1 : Apply non-linear mixed-effects modeling (NLME) to account for inter-individual variability in ED₅₀ estimates .

- Step 2 : Use Bayesian hierarchical models to integrate historical data (e.g., prior animal studies) and improve parameter precision .

- Step 3 : Conduct bootstrap resampling (n=1000 iterations) to quantify confidence intervals for efficacy thresholds .

Table 1: Key Analytical Techniques for this compound Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.